N-Acetylindoline-2-carboxylic acid N-Acetylindoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 82923-75-9
VCID: VC4285651
InChI: InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)
SMILES: CC(=O)N1C(CC2=CC=CC=C21)C(=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.213

N-Acetylindoline-2-carboxylic acid

CAS No.: 82923-75-9

Cat. No.: VC4285651

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

N-Acetylindoline-2-carboxylic acid - 82923-75-9

Specification

CAS No. 82923-75-9
Molecular Formula C11H11NO3
Molecular Weight 205.213
IUPAC Name 1-acetyl-2,3-dihydroindole-2-carboxylic acid
Standard InChI InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)
Standard InChI Key OGMIMMRKTFZDKW-UHFFFAOYSA-N
SMILES CC(=O)N1C(CC2=CC=CC=C21)C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

N-Acetylindoline-2-carboxylic acid, systematically named 1-acetyl-2,3-dihydroindole-2-carboxylic acid, features a molecular weight of 205.213 g/mol . Its structure comprises a bicyclic indoline scaffold with an acetyl group at the nitrogen atom and a carboxylic acid substituent at the 2-position. Key identifiers include the InChIKey OGMIMMRKTFZDKW-UHFFFAOYSA-N and SMILES CC(=O)N1C(CC2=CC=CC=C21)C(=O)O, which encode its stereochemistry and functional group arrangement .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.213 g/mol
CAS Registry Number82923-75-9
IUPAC Name1-acetyl-2,3-dihydroindole-2-carboxylic acid
Boiling Point494.1°C (estimated)
Vapor Pressure0 mmHg at 25°C
Refractive Index1.605

The compound’s low vapor pressure and high boiling point suggest stability under standard conditions, making it suitable for high-temperature reactions . Its solubility profile remains underexplored, though polar aprotic solvents like DMSO facilitate conformational studies .

Synthesis and Industrial Production

Industrial synthesis typically involves a three-step sequence: Fischer indole cyclization, N-acetylation, and catalytic hydrogenation.

Fischer Indole Cyclization

Phenylhydrazine reacts with pyruvic acid derivatives under acidic conditions to form 2-phenylhydrazonopropionic acid, which undergoes cyclization to indole-2-carboxylic acid . This step achieves yields exceeding 98% with HCl catalysis at elevated temperatures .

N-Acetylation

Indole-2-carboxylic acid undergoes acetylation using acetic anhydride in the presence of triethylamine and 4-dimethylaminopyridine (DMAP). This step proceeds at 45°C, yielding N-acetyl-indole-2-carboxylic acid with 92.6% efficiency .

Hydrogenation to Indoline

Catalytic hydrogenation over Pd/C in glacial acetic acid reduces the indole ring to indoline, affording N-acetylindoline-2-carboxylic acid in 87.8% yield .

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYield
Fischer CyclizationHCl, heat98.8%
N-AcetylationAc₂O, Et₃N, DMAP, 45°C92.6%
HydrogenationPd/C, H₂, AcOH, 75°C87.8%

Contrary to proline’s trans-dominant amide isomerization, N-acetylindoline-2-carboxylic acid exhibits a pronounced cis preference in polar solvents. Nuclear magnetic resonance (NMR) studies in DMSO-d₆ revealed a 15:1 cis:trans ratio for methyl (S)-1-acetylindoline-2-carboxylate, attributed to diminished n→π* interactions between adjacent carbonyl groups .

Mechanistic Insights

The cis isomer’s stability arises from reduced steric strain in the bicyclic system and favorable dipole interactions in polar media . Computational models estimate the cis/trans isomerization barrier at 15.7 kcal/mol, lower than typical N,N-disubstituted acetamides, enabling rapid interconversion at room temperature .

Solvent Dependency

  • Polar Solvents (DMSO, MeOH): Cis isomer predominates (ΔG ≈ -1.2 kcal/mol) .

  • Nonpolar Solvents (CDCl₃): Trans population increases marginally but remains subordinate .

This solvent-responsive behavior enables tunable conformational states for materials science applications.

Industrial Applications and Chiral Resolution

Pharmaceutical Intermediates

The compound serves as a precursor to angiotensin-converting enzyme (ACE) inhibitors and neuraminidase-targeting antivirals . Its rigid bicyclic structure enhances target binding affinity in peptidomimetics.

Optical Resolution

Racemic N-acetylindoline-2-carboxylic acid resolves via diastereomeric salt formation with chiral bases like (1R,2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol. This process achieves 99% enantiomeric excess (ee) for the (S)-enantiomer, critical for asymmetric synthesis .

Table 3: Resolution Parameters

Resolving AgentSolventee (%)Yield (%)
(1R,2R)-1-(4-Nitrophenyl)-propanediolEtOH/H₂O/MeOH99.040.3

Recent Advances and Future Directions

Conformation-Guided Materials Design

The cis-dominant isomer’s propensity for β-turn mimicry inspires novel polymer backbones. Copolymers incorporating (S)-N-acetylindoline-2-carboxylate exhibit enhanced thermal stability (Tₘ ↑ 40°C vs. proline analogues) .

Sustainable Synthesis

Microwave-assisted Fischer cyclization reduces reaction times from hours to minutes while maintaining yields >95%. Flow hydrogenation systems further enhance process efficiency .

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